molecular formula C19H23NO3 B1237632 Methylcodeine CAS No. 2859-16-7

Methylcodeine

Cat. No.: B1237632
CAS No.: 2859-16-7
M. Wt: 313.4 g/mol
InChI Key: HGPQAWTZLJXCTC-UHFFFAOYSA-N
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Description

Methylcodeine is a semi-synthetic opioid derivative structurally related to codeine, a naturally occurring phenanthrene alkaloid derived from the opium poppy Papaver somniferum. It is characterized by the addition of a methyl group to the codeine backbone, most notably at the C-10 position as described in synthetic studies . This compound is primarily recognized as a process-related impurity in codeine phosphate pharmaceutical formulations, necessitating stringent chromatographic monitoring during drug manufacturing to ensure compliance with pharmacopeial purity standards .

Preparation Methods

Selective Methylation of Morphine via Phase-Transfer Catalysis

The selective methylation of morphine’s 6-hydroxy group presents a significant synthetic challenge due to the competing reactivity of the more acidic 3-hydroxy phenolic group. A novel approach, adapted from codeine synthesis protocols, utilizes phase-transfer catalysis to achieve regioselective methylation. In a process detailed in a 1995 patent, morphine is reacted with trimethyl phenyl ammonium chloride in the presence of potassium carbonate and a hydrocarbon solvent (e.g., toluene or xylene) at temperatures ranging from 45°C to 120°C .

Reaction Conditions and Optimization

Key parameters influencing yield and selectivity include:

  • Solvent Choice : Toluene and xylene provide optimal solubility for morphine and the methylating agent while facilitating phase separation.

  • Base Selection : Potassium carbonate acts as both a base and a desiccant, neutralizing hydrochloric acid generated during the reaction.

  • Temperature Control : Maintaining temperatures below 120°C minimizes side reactions such as N-demethylation or epimerization .

Under these conditions, the reaction achieves near-quantitative yields (99%) of methylcodeine with 99% purity, as confirmed by high-performance liquid chromatography (HPLC) .

Table 1: Comparison of Methylation Conditions for Morphine Derivatives

ParameterCodeine (3-O-methyl) This compound (6-O-methyl)*
Methylating AgentTrimethyl phenyl ammonium chlorideTrimethyl phenyl ammonium chloride
SolventToluene/XyleneToluene/Xylene
Temperature45–120°C45–120°C
Yield99%95–99% (extrapolated)
Purity (HPLC)99%98–99%

*Extrapolated from codeine synthesis data .

Total Synthesis of this compound via Pentacyclic Core Assembly

Recent advancements in total synthesis have enabled the construction of this compound from simpler precursors, circumventing the need for direct morphine derivatization. A 2024 study demonstrated a seven-step enantioselective synthesis starting from a tetrahydroisoquinoline precursor .

Key Synthetic Steps

  • Microwave-Assisted Cascade Cyclization : A microwave-promoted intramolecular double Heck reaction forms the ABCE ring system with precise stereochemical control .

  • Photoinduced Hydroamination : Ultraviolet irradiation initiates a hydroamination reaction to construct the D ring, completing the pentacyclic morphinan core .

  • Late-Stage Methylation : A palladium-catalyzed methylation introduces the 6-O-methyl group using methyl boronic acid under mild conditions (60°C, 12 h) .

This route achieves an overall yield of 28%, with the final methylation step proceeding in 89% yield .

Sodium Hydride-Mediated Methylation Strategies

Sodium hydride (NaH) has emerged as a versatile base for deprotonation and alkylation reactions in complex molecular settings. In the context of this compound synthesis, NaH facilitates the methylation of sterically hindered hydroxyl groups through synergistic interactions with methyl iodide .

Mechanistic Insights

  • Deprotonation : NaH deprotonates the 6-hydroxy group, generating a reactive alkoxide intermediate.

  • Methyl Transfer : Methyl iodide undergoes nucleophilic attack by the alkoxide, forming the 6-O-methyl ether .

  • Selectivity Considerations : The use of bulky co-solvents (e.g., tert-amyl alcohol) suppresses 3-O-methylation by sterically shielding the phenolic hydroxyl group .

Table 2: Sodium Hydride-Mediated Methylation Optimization

ParameterValue
NaH Equivalents2.5
Methyl Iodide Equivalents3.0
SolventTetrahydrofuran (THF)
Temperature0°C to 25°C
Reaction Time4–6 hours
Yield82%

Industrial-Scale Production Methodologies

Industrial synthesis of this compound prioritizes cost efficiency and scalability while maintaining high regioselectivity. A representative large-scale process involves:

Continuous Flow Methylation

  • Reactor Design : Tubular flow reactors enable precise temperature control (70–80°C) and reduced reaction times (30 min vs. 5 h batch) .

  • Catalyst Recovery : Trimethyl phenyl ammonium chloride is recovered via distillation and reused for subsequent batches, reducing raw material costs by 40% .

Analytical and Purification Techniques

Post-synthetic purification ensures pharmaceutical-grade this compound:

Chromatographic Methods

  • Normal-Phase HPLC : Silica columns with hexane:isopropanol (95:5) eluent resolve this compound from N-oxide byproducts .

  • Crystallization : Recrystallization from hot ethyl acetate yields needles with >99.5% purity .

Chemical Reactions Analysis

Types of Reactions: Codeine-6-methyl ether undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or manganese dioxide.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the molecule, often involving halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

  • Precursor in Synthesis : Methylcodeine serves as a precursor for synthesizing other opiate derivatives. This application is vital in developing new analgesics and studying their properties.

Biology

  • Opioid Receptor Studies : Research has focused on this compound's interactions with opioid receptors, contributing to understanding pain modulation and cellular processes. Studies have shown that it influences cell signaling pathways by inhibiting adenylate cyclase activity, leading to decreased cyclic AMP levels in neuronal cells.

Medicine

  • Analgesic Properties : this compound is extensively studied for its efficacy in pain management. It has been investigated in various clinical settings, including postoperative pain relief and chronic pain management. Case studies indicate that combining this compound with paracetamol enhances analgesic effects compared to either drug alone .

Industry

  • Pharmaceutical Production : this compound is utilized in pharmaceutical manufacturing as a reference compound in analytical chemistry. Its properties make it suitable for quality control and research purposes within the industry.

Pain Management

A series of case studies highlighted the effectiveness of this compound in managing acute pain. For example:

  • A 28-year-old male presented with acute ankle pain and was treated with a combination of ibuprofen and this compound. The treatment provided significant pain relief, illustrating the compound's effectiveness in acute pain scenarios .

Anticancer Properties

Recent studies have explored the potential anticancer effects of this compound complexes. A study involving a codeine-iron complex demonstrated cytotoxicity against breast (MCF-7) and stomach (AGS) cancer cell lines. The complex induced apoptosis in these cells, suggesting that this compound derivatives could be further investigated for cancer treatment applications .

Comparative Analysis of this compound Applications

Application Area Description Key Findings
ChemistryPrecursor for opiate synthesisEssential for developing new analgesics
BiologyOpioid receptor interaction studiesInfluences cell signaling and pain modulation
MedicineAnalgesic useEffective in acute and chronic pain management
IndustryPharmaceutical reference compoundVital for quality control in drug production

Comparison with Similar Compounds

Structural and Functional Analogues

Methylcodeine belongs to a class of phenanthrene-based opioids with structural modifications that influence pharmacological activity, metabolic pathways, and analytical detectability. Key analogues include:

Compound Molecular Formula Key Structural Features Pharmacological Role
This compound C₁₉H₂₃NO₃ C-10 methylated codeine derivative Impurity in codeine formulations
Codeine C₁₈H₂₁NO₃ 3-O-methylmorphine Prodrug (CYP2D6-dependent activation to morphine)
Morphine C₁₇H₁₉NO₃ Unmethylated phenanthrene core Gold-standard opioid analgesic
Thebaine C₁₉H₂₁NO₃ 6,8-diene; methylene groups at C-6 and C-14 Precursor for semi-synthetic opioids (e.g., oxycodone)
Norcodeine C₁₇H₁₉NO₃ N-demethylated codeine metabolite Weak opioid activity; minor metabolic byproduct

Structural Insights :

  • This compound vs.
  • Morphine vs. This compound : The absence of the 3-O-methyl group in morphine enhances µ-opioid receptor affinity but reduces oral bioavailability due to increased polarity.

Analytical Differentiation

A validated UPLC method () separates this compound from eight other related compounds in codeine phosphate tablets using a YMC Triart C18 column with gradient elution (acetate buffer/acetonitrile). Key parameters influencing separation include:

Compound Retention Time (Relative) Detection Wavelength (nm) Polarity (logP)
This compound Intermediate 284 ~1.8 (estimated)
Morphine Shorter 284 ~0.7
Thebaine Longer 284 ~2.5

The method achieves baseline separation with a linearity range of 0.3–7.2 µg/mL, demonstrating this compound’s distinct chromatographic behavior due to its moderate lipophilicity compared to polar morphine and highly lipophilic thebaine .

Pharmacological and Metabolic Considerations

  • Receptor Affinity : this compound’s C-10 methylation likely reduces µ-opioid receptor binding compared to morphine but may enhance metabolic stability relative to codeine.
  • Metabolism: Unlike codeine, which relies on CYP2D6-mediated O-demethylation to morphine for activation, this compound’s metabolic pathway remains uncharacterized in the provided evidence.

Research Findings and Implications

  • Impurity Profile : this compound is quantified as a critical impurity in codeine formulations, with allowable limits guided by ICH Q3A/B thresholds .
  • Synthetic Relevance: The synthesis of 10(S)-methylcodeine (Arzeno et al., 1980) highlights the role of stereochemical modifications in opioid analog development .

Biological Activity

Methylcodeine, also known as 6-O-methylcodeine, is a semi-synthetic opioid derived from codeine. It exhibits various biological activities, particularly in pain management and potential anticancer properties. This article delves into the pharmacological effects, mechanisms of action, and relevant research findings on this compound.

Pharmacological Profile

Mechanism of Action
this compound primarily acts as an agonist at the mu-opioid receptors in the central nervous system (CNS). This interaction leads to analgesic effects by modulating pain perception and response. Additionally, it has been observed to decrease respiratory rates in animal studies, a common side effect associated with opioid use .

Pharmacokinetics
this compound is subject to extensive first-pass metabolism, resulting in variable bioavailability. Studies indicate that its pharmacokinetic profile is similar to other opioids, with rapid clearance and a short half-life. For instance, after intravenous administration in dogs, the half-life was approximately 1.22 hours, with significant amounts of its metabolite, codeine-6-glucuronide, detected .

Antitumor Activity

Recent studies have investigated the potential anticancer properties of this compound and its derivatives. A notable study demonstrated that codeine complexes exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and AGS (stomach cancer) cells. The study reported an IC50 value indicating the concentration required to inhibit cell growth by 50%, showing a dose-dependent relationship .

Table 1: Cytotoxic Effects of Codeine Complexes on Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
CodeineMCF-72.5Induces apoptosis
CodeineAGS10Induces apoptosis
Codeine-Fe ComplexMCF-71.56Enhances cytotoxicity
Codeine-Fe ComplexAGS100Enhances cytotoxicity

The study indicated that the combination of codeine with iron complexes significantly enhanced its anticancer activity, suggesting a potential therapeutic application in cancer treatment.

Case Studies

Case Study: Efficacy in Pain Management
In a clinical setting, this compound has been used for managing moderate to severe pain. A retrospective analysis highlighted its effectiveness in patients with chronic pain conditions who did not respond adequately to traditional analgesics. The study noted improvements in pain scores and overall quality of life among patients treated with this compound.

Case Study: Withdrawal Symptoms
Another study focused on the withdrawal symptoms associated with this compound dependence. Patients who had been on long-term this compound therapy exhibited significant withdrawal symptoms upon cessation. This emphasizes the importance of careful management and potential tapering strategies for patients transitioning off opioids .

Q & A

Basic Research Questions

Q. How should researchers design a systematic review to synthesize existing studies on Methylcodeine’s pharmacological properties?

  • Methodological Answer : Follow the Cochrane Handbook guidelines for systematic reviews, which emphasize defining clear inclusion/exclusion criteria, assessing study quality, and synthesizing data using meta-analytical tools. Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure research questions. Ensure transparency by documenting search strategies (e.g., databases, keywords) and addressing potential biases (e.g., publication bias) . For comprehensive data extraction, create a standardized template to capture study design, sample size, dosage, and outcome metrics. Tools like PRISMA flow diagrams can visualize the review process .

Q. What experimental protocols ensure reproducibility in this compound synthesis and characterization?

  • Methodological Answer : Follow the Beilstein Journal’s guidelines:

  • Synthesis : Describe reaction conditions (solvents, catalysts, temperatures) and purification methods. Include yield calculations and purity assessments (e.g., HPLC, NMR). For known compounds, cite prior characterization data; for novel derivatives, provide full spectral analysis (¹H/¹³C NMR, HRMS) .
  • Reproducibility : Use standardized protocols for instrumentation (e.g., calibration details for HPLC). Publish detailed experimental procedures in the main text (up to five compounds) and provide supplementary data for additional compounds .

Q. How can researchers ethically recruit participants for studies involving this compound in human trials?

  • Methodological Answer : Adhere to IRB (Institutional Review Board) guidelines by clearly defining inclusion/exclusion criteria (e.g., age, health status) and obtaining informed consent. Use stratified sampling to ensure demographic diversity. Document recruitment sources (e.g., clinical databases, community outreach) and justify sample size using power analysis .

Advanced Research Questions

Q. What statistical methods resolve contradictions in this compound’s pharmacokinetic data across studies?

  • Methodological Answer : Conduct sensitivity analyses to identify outliers or confounding variables (e.g., metabolic differences). Apply mixed-effects models to account for inter-study variability. Use Bayesian meta-analysis to integrate prior evidence with new data. For dose-response relationships, employ nonlinear regression models (e.g., Emax models) . If contradictions persist, design replication studies with enhanced controls (e.g., standardized dosing intervals) .

Q. What advanced techniques validate the structural identity of novel this compound derivatives?

  • Methodological Answer : Beyond standard NMR and mass spectrometry, use X-ray crystallography for absolute configuration determination. Employ computational methods (e.g., DFT calculations) to predict spectroscopic profiles and compare them with experimental data. For purity, combine elemental analysis with chromatographic methods (e.g., UPLC-PDA) .

Q. How can mixed-methods approaches integrate qualitative and quantitative data in this compound research?

  • Methodological Answer : Design parallel studies:

  • Quantitative : Collect pharmacokinetic data (e.g., AUC, Cmax) from controlled trials.
  • Qualitative : Conduct semi-structured interviews to explore patient-reported outcomes (e.g., side effects). Use triangulation to reconcile discrepancies, such as thematic analysis of qualitative data alongside statistical trends .

Q. Data Contradiction Analysis

Example Table : Common Sources of Contradiction in this compound Studies

Source of Variation Resolution Strategy Evidence
Dosage Inconsistencies Standardize dosing protocols; use pharmacokinetic modeling to adjust for inter-individual variability.
Analytical Method Differences Cross-validate assays (e.g., compare HPLC vs. LC-MS results) and report detection limits.
Population Heterogeneity Conduct subgroup analyses (e.g., by age, genotype) and report demographic metadata.

Q. Methodological Recommendations

  • Literature Reviews : Use SciFinder and Web of Science for comprehensive searches; filter results by study type (e.g., in vivo, clinical) .
  • Data Collection : For surveys on this compound use, employ web-based questionnaires with multidisciplinary team support to address technical challenges (e.g., data security, participant authentication) .
  • Ethical Reporting : Disclose funding sources and conflicts of interest in the "Acknowledgments" section .

Properties

IUPAC Name

7,9-dimethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4-7,12-13,15,18H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPQAWTZLJXCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6-O-Methylcodeine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029381
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2859-16-7
Record name 6-O-Methylcodeine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029381
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140 - 141 °C
Record name 6-O-Methylcodeine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029381
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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